6-Chloropyrimidine-4-carbonitrile
Overview
Description
6-Chloropyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2ClN3 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position and a nitrile group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-4-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloropyrimidine, which undergoes nucleophilic substitution with a cyanide source to introduce the nitrile group at the 4th position . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of pyrimidine derivatives followed by cyanation under controlled temperature and pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: Transition metal-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be performed to introduce various substituents at the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Amino or carboxylic acid derivatives of pyrimidine.
Scientific Research Applications
6-Chloropyrimidine-4-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in disease processes . For example, it may inhibit the activity of kinases or proteases, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
4-Chloropyrimidine: Lacks the nitrile group, making it less reactive in certain nucleophilic substitution reactions.
6-Bromopyrimidine-4-carbonitrile: Similar structure but with a bromine atom, which can affect the reactivity and selectivity in chemical reactions.
2,4,6-Trichloropyrimidine: Contains additional chlorine atoms, leading to different reactivity patterns and applications.
Uniqueness: 6-Chloropyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-chloropyrimidine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRPBTWNTZPVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-65-9 | |
Record name | 6-chloropyrimidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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